Magnesium trisilicate hydrate

Catalog No.
S1817515
CAS No.
39365-87-2
M.F
Mg2O8Si3
M. Wt
260.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium trisilicate hydrate

CAS Number

39365-87-2

Product Name

Magnesium trisilicate hydrate

IUPAC Name

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane

Molecular Formula

Mg2O8Si3

Molecular Weight

260.86 g/mol

InChI

InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4

InChI Key

GXGAKHNRMVGRPK-UHFFFAOYSA-N

solubility

Insoluble in water and alcohol

Canonical SMILES

[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2]

Adsorption and Desorption Studies:

  • Sorbent Material: Due to its high surface area and porous structure, magnesium trisilicate hydrate can act as an effective sorbent material for various molecules and ions. Researchers utilize this property to study the adsorption and desorption behavior of different substances, including pollutants, pharmaceuticals, and biomolecules []. This allows for the investigation of factors affecting adsorption capacity, selectivity, and regeneration efficiency.

Drug Delivery Systems:

  • Drug Carrier: The ability of magnesium trisilicate hydrate to adsorb various molecules makes it a potential candidate for drug delivery systems. Researchers are exploring its use for controlled release formulations and targeted drug delivery []. By incorporating the drug into the pores of the material, scientists can control the release rate and potentially target specific tissues or organs.

Catalysis:

  • Catalyst Support: Magnesium trisilicate hydrate can be used as a support material for catalysts. Its high surface area and thermal stability provide a suitable platform for immobilizing various catalysts, enhancing their activity, selectivity, and reusability []. This application holds promise for developing efficient and sustainable catalytic processes for various chemical reactions.

Environmental Research:

  • Sorbent for Pollutants: The adsorption capacity of magnesium trisilicate hydrate can be beneficial in environmental research. Studies have explored its potential for removing heavy metal ions and other pollutants from water and wastewater []. This research contributes to the development of efficient and eco-friendly methods for water remediation.

Material Science:

  • Precursor for Ceramics: Magnesium trisilicate hydrate can serve as a precursor for the synthesis of various ceramic materials. Through heat treatment processes, it can be transformed into different magnesium silicates with unique properties, finding applications in diverse fields like construction materials, electronics, and biomaterials [].

Magnesium trisilicate hydrate is an inorganic compound with the chemical formula H2Mg2O9Si3\text{H}_2\text{Mg}_2\text{O}_9\text{Si}_3. It is primarily utilized as an antacid, particularly in the treatment of peptic ulcers and related gastrointestinal disorders. The compound works by neutralizing gastric acid, thereby increasing the pH of stomach contents and providing symptomatic relief from indigestion, heartburn, and dyspepsia . It is often found in various pharmaceutical formulations, including over-the-counter products like Gaviscon.

The primary chemical reaction involving magnesium trisilicate hydrate occurs when it interacts with gastric acid (hydrochloric acid). The reaction can be summarized as follows:

Mg2O8Si3+2HCl2MgCl2+3SiO2+2H2O\text{Mg}_2\text{O}_8\text{Si}_3+2\text{HCl}\rightarrow 2\text{MgCl}_2+3\text{SiO}_2+2\text{H}_2\text{O}

In this reaction, magnesium trisilicate reacts with hydrochloric acid to produce magnesium chloride, silica, and water. The formation of colloidal silica provides a protective coating to the gastrointestinal mucosa, aiding in the healing of ulcers .

Synthesis of magnesium trisilicate hydrate typically involves a combination of magnesium oxide and silicon dioxide under controlled conditions. One common method includes:

  • Mixing: Combine magnesium oxide with silicon dioxide in a specific molar ratio.
  • Hydration: Add water to facilitate the formation of the hydrated compound.
  • Heating: Heat the mixture to promote reaction and crystallization.
  • Cooling: Allow the product to cool down for further purification and drying.

This method ensures that the desired hydrate form is obtained while maintaining its chemical integrity .

Magnesium trisilicate hydrate has several applications:

  • Pharmaceuticals: Primarily used as an antacid for treating peptic ulcers and gastrointestinal discomfort.
  • Food Industry: Acts as a food additive for its antacid properties.
  • Cosmetics: Utilized in some cosmetic formulations due to its absorbent properties.
  • Research: Employed in various scientific studies related to gastrointestinal health and mineral absorption .

Interaction studies have shown that magnesium trisilicate can affect the absorption of certain medications. For instance, it may inhibit the absorption of tetracyclines and other drugs when taken concurrently. Consequently, it is recommended to space out doses of magnesium trisilicate and other medications by several hours to avoid potential interactions .

Magnesium trisilicate hydrate shares similarities with several other compounds in terms of chemical structure and function. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Magnesium hydroxideMg(OH)₂Commonly used as an antacid; reacts differently than trisilicate.
Calcium carbonateCaCO₃Used for similar antacid purposes but has different solubility properties.
Aluminum hydroxideAl(OH)₃Often combined with magnesium compounds for enhanced efficacy as an antacid.
Sodium bicarbonateNaHCO₃A widely used antacid that neutralizes stomach acid quickly but can cause gas.
Magnesium silicateMgSiO₃Similar structure; used in various applications including pharmaceuticals.

Uniqueness

Magnesium trisilicate hydrate is unique due to its ability to form colloidal silica when reacting with gastric acid, which not only neutralizes acidity but also protects mucosal surfaces effectively. This dual action distinguishes it from other common antacids that primarily focus on neutralization without providing protective benefits .

Magnesium trisilicate hydrate exhibits characteristic insolubility in both aqueous and organic media, which fundamentally influences its functional behavior and applications. The compound is practically insoluble in water, with this property being consistently reported across multiple analytical sources [1] [2] [3] [4]. This insolubility extends to ethanol and other organic solvents, making it essentially a non-absorbable material when administered orally [3] [5].

The solubility characteristics are intrinsically linked to the compound's structural composition, which approximates the formula 2MgO·3SiO₂·xH₂O or H₂Mg₂O₉Si₃ for the hydrated form [4] [6]. The molecular weight of the hydrated form is 278.88 g/mol [4] [6], distinguishing it from the anhydrous form which has different solubility parameters.

When suspended in water, magnesium trisilicate hydrate forms a neutral to slightly alkaline suspension with a pH range of 6.3-9.5 for a 5% slurry [3]. This pH characteristic is significant for its antacid applications, as the material can neutralize gastric acid through a slow chemical reaction rather than dissolution [3] [7].

The compound's interaction with aqueous media involves a complex process where it reacts with hydrochloric acid to form magnesium chloride and silicon dioxide [3] [8]. This reaction occurs without true dissolution, maintaining the compound's structural integrity while participating in acid neutralization. The reaction can be represented as:

Mg₂Si₃O₈·xH₂O + 6HCl → 2MgCl₂ + 3SiO₂ + (x+3)H₂O

In organic media, the complete insolubility of magnesium trisilicate hydrate is attributed to its ionic crystal structure and the strong electrostatic interactions between magnesium cations and silicate anions [1] [2]. This property makes it suitable for applications requiring chemical inertness and stability in organic environments.

Surface Area Analysis (BET Nitrogen Adsorption)

The surface area characteristics of magnesium trisilicate hydrate vary significantly depending on the synthesis method and processing conditions, with BET (Brunauer-Emmett-Teller) surface area measurements showing a remarkable range from 5 m²/g to over 635 m²/g [9] [10] [11] [12].

Commercial magnesium trisilicate typically exhibits relatively low surface areas in the range of 5-20 m²/g [13] [14], while synthetic forms can achieve substantially higher values. Research studies have documented specific surface area values including:

  • Mesoporous crystalline Mg₂SiO₄: 124.25 m²/g with highly ordered pore structures [15] [16] [12]
  • Hydrothermal synthesis magnesium silicate hydrate: 310.4-453.24 m²/g [17] [18]
  • Sol-gel derived magnesium silicate hydrate: 634.63 m²/g [10]
  • Reverse strike method synthesis: 179.4 m²/g [11] [19]

The nitrogen adsorption isotherms for magnesium trisilicate hydrate typically exhibit Type IV behavior with H₃ hysteresis loops, indicating the presence of mesoporous structures [18]. This isotherm type is characteristic of materials with slit-shaped pores and plate-like particle morphology.

BET analysis methodology requires careful sample preparation, particularly degassing conditions. Studies have shown that degassing temperature and time significantly affect surface area measurements [20] [21]. For magnesium-containing compounds, degassing at 40-100°C for 12-18 hours is recommended to remove physisorbed water while preserving the structural integrity [21] [22].

The surface area enhancement in synthetic forms is attributed to controlled synthesis conditions that create hierarchical pore structures. Hydrothermal synthesis at 190°C for 12 hours produces materials with surface areas exceeding 300 m²/g, while sol-gel methods can achieve even higher values through careful control of pH and precipitation rates [10] [19].

Nitrogen adsorption kinetics on magnesium trisilicate surfaces follow pseudo-second-order behavior, indicating that the process involves both physisorption and chemisorption mechanisms [18]. The BET constant (C-value) typically ranges from 50-200, suggesting moderate adsorbent-adsorbate interaction strength.

Porosity Development and Pore Size Distribution

The pore structure characteristics of magnesium trisilicate hydrate demonstrate a predominantly mesoporous nature with average pore sizes ranging from 2.58 to 6.38 nm [15] [17] [18] [10], classifying the material within the mesoporous range (2-50 nm) according to IUPAC definitions [23].

Pore size distribution analysis using the Barrett-Joyner-Halenda (BJH) method reveals narrow pore size distributions in synthesized materials, contrasting with the heterogeneous pore structures found in commercial preparations [18] [10]. Specific pore characteristics include:

  • Highly ordered mesoporous Mg₂SiO₄: 2.58 nm average pore size with narrow distribution [15] [16]
  • Hydrothermal magnesium silicate hydrate: 3.7-6.38 nm with adjustable pore sizes based on Mg/Si ratios [18]
  • Sol-gel derived materials: 3.72 nm average pore size [10]
  • Attapulgite-based composites: 3.23-3.74 nm, gradually increasing with magnesium content [18]

Pore volume measurements show significant variation, ranging from 0.29 to 0.84 cm³/g depending on synthesis conditions [15] [18] [10] [19]. The pore volume development is directly correlated with surface area enhancement, with higher surface area materials generally exhibiting greater pore volumes.

The pore formation mechanism involves several stages during synthesis. In sol-gel processes, pore development occurs through template removal and controlled condensation reactions. Hydrothermal synthesis creates porosity through dissolution-precipitation mechanisms and Ostwald ripening processes [15] [18].

Pore size control can be achieved through various synthesis parameters:

  • Mg/Si molar ratios: Higher silicon content generally leads to smaller, more uniform pores [18]
  • Temperature and time: Elevated temperatures promote pore growth and coalescence [15]
  • pH conditions: Alkaline conditions favor larger pore formation [10]
  • Surfactant templates: Enable precise pore size control in the 2-10 nm range [15]

Carbon coating preservation techniques have been developed to maintain pore structures during amorphous-to-crystalline transitions. This method involves sucrose coating followed by calcination in nitrogen atmosphere, preventing pore collapse during high-temperature crystallization [15] [12].

Pore accessibility studies using nitrogen adsorption-desorption cycles demonstrate that the majority of pores in synthetic magnesium trisilicate hydrate are open and interconnected, facilitating efficient mass transport and adsorption applications [18] [10].

Acid Neutralization Capacity Kinetics

The acid neutralization behavior of magnesium trisilicate hydrate is characterized by slow reaction kinetics and sustained neutralizing action, distinguishing it from other antacid compounds [24] [25] [8] [26]. The theoretical acid neutralization capacity ranges from 12-17 mEq/g for the anhydrous form, though actual performance varies significantly based on particle size, surface area, and reaction conditions [27] [28] [29].

Kinetic studies using the Rossett and Rice test demonstrate that magnesium trisilicate exhibits extremely slow reaction rates with hydrochloric acid. Less than 30% of the material reacts within the first 15 minutes, and less than 60% reacts within the first hour [3] [24] [25]. This contrasts sharply with rapid-acting antacids like sodium bicarbonate or calcium carbonate.

The neutralization mechanism involves a heterogeneous reaction at the solid-liquid interface:

Mg₂Si₃O₈·xH₂O + 6HCl → 2MgCl₂ + 3SiO₂·yH₂O + (x+3-y)H₂O

The reaction proceeds through surface dissolution followed by precipitation of colloidal silica, which provides a protective coating effect on gastric mucosa [3] [30] [8].

Quantitative neutralization data shows significant variability:

  • Anhydrous magnesium trisilicate: 140-160 mL of 0.1N HCl/g [27] [28]
  • Hydrated commercial forms: 4.7-14.12 mEq/tablet for pharmaceutical preparations [26]
  • Pure magnesium trisilicate: Often cited as 155 mL of 0.1N HCl/g, though this figure is frequently misapplied to hydrated forms [27]

Reaction kinetics modeling indicates that the neutralization process follows shrinking core kinetics with diffusion control becoming rate-limiting as the reaction progresses [24] [8]. The rate constant for acid neutralization ranges from 400-500 cm³ sec⁻¹ depending on particle size and surface area .

Temperature effects on neutralization kinetics show that elevated temperatures enhance reaction rates through increased ion mobility and surface reactivity. At 37°C (body temperature), the neutralization rate increases by approximately 20-30% compared to room temperature conditions [8] [32].

Surface area correlation studies demonstrate a direct relationship between BET surface area and neutralization rate. Materials with surface areas exceeding 400 m²/g show significantly enhanced neutralization kinetics compared to conventional commercial forms [33] [34].

Duration of action represents a key advantage of magnesium trisilicate hydrate, with neutralizing effects persisting for 4-5 hours compared to 30-60 minutes for rapidly acting antacids [3] [8]. This sustained action is attributed to the slow dissolution kinetics and continued release of neutralizing species.

pH-time profiles in simulated gastric conditions show that magnesium trisilicate hydrate maintains gastric pH above 3.5 for extended periods, making it particularly suitable for duodenal ulcer treatment where sustained acid suppression is beneficial [8] [26].

Adsorption Mechanisms for Organic/Inorganic Species

Magnesium trisilicate hydrate demonstrates remarkable adsorption capabilities for both organic and inorganic species through multiple interaction mechanisms including electrostatic attraction, hydrogen bonding, ion exchange, and surface complexation [18] [10] [33] [35] [36].

Organic species adsorption has been extensively studied using model compounds such as methylene blue, drug molecules, and organic dyes. The maximum adsorption capacity for methylene blue ranges from 166.67 to 420 mg/g depending on the material's surface area and pore structure [18] [35] [37]. High surface area materials (>400 m²/g) demonstrate superior adsorption performance due to increased active site availability [33].

Adsorption isotherms for organic species typically follow the Langmuir model, indicating monolayer adsorption on energetically homogeneous surfaces [18] [10] [35] [38]. The Langmuir equation:

qₑ = qₘKₗCₑ/(1 + KₗCₑ)

where qₑ is the equilibrium adsorption capacity, qₘ is the maximum adsorption capacity, Kₗ is the Langmuir constant, and Cₑ is the equilibrium concentration.

Mechanistic studies reveal that electrostatic interactions dominate the adsorption of cationic organic molecules onto the negatively charged surface of magnesium trisilicate hydrate [18] [35] [36]. The zeta potential of synthetic magnesium silicate hydrate typically ranges from -18 to -25 mV, promoting strong electrostatic attraction with positively charged species [18].

Drug adsorption studies demonstrate significant interactions with various pharmaceutical compounds:

  • Dextromethorphan: Up to 20% drug loading in specialized high surface area forms [33]
  • Proguanil: 88% adsorption capacity under optimal conditions [32] [39]
  • Nitrofurantoin: Strong adsorption leading to reduced bioavailability [40] [41]
  • Tetracyclines: Significant adsorption through chelation mechanisms [42] [43]

Inorganic species adsorption involves primarily ion exchange and surface complexation mechanisms. Heavy metal ions such as mercury, lead, and cadmium show strong affinity for magnesium trisilicate surfaces through coordination bonding with surface hydroxyl groups [44]. Adsorption capacities for heavy metals can reach 603 mg/g for Hg(II) in functionalized forms [44].

Adsorption kinetics generally follow pseudo-second-order models, indicating that chemisorption is the rate-controlling step [18] [35] [45]. The pseudo-second-order equation:

t/qₜ = 1/(k₂qₑ²) + t/qₑ

where k₂ is the pseudo-second-order rate constant and qₜ is the adsorption capacity at time t.

Surface functional groups play crucial roles in adsorption mechanisms. Silanol (Si-OH) and magnesium hydroxyl (Mg-OH) groups provide hydrogen bonding sites and coordination centers for various adsorbates [18] [35]. FTIR spectroscopy studies show characteristic peak shifts upon adsorption, indicating strong adsorbate-surface interactions [46] [35].

pH effects on adsorption demonstrate optimal performance in slightly acidic to neutral conditions (pH 5.0-7.0) for most organic species [18] [35] [45]. Alkaline conditions can reduce adsorption efficiency due to electrostatic repulsion and competition from hydroxide ions.

Temperature dependence studies indicate that adsorption processes are generally endothermic with increased capacity at elevated temperatures [35] [45]. Thermodynamic parameters calculated from temperature-dependent studies show positive enthalpy changes (ΔH > 0) and negative Gibbs free energy (ΔG < 0), confirming spontaneous and favorable adsorption [35].

Regeneration and reusability studies demonstrate that magnesium trisilicate hydrate can maintain >95% of its original adsorption capacity after five regeneration cycles using appropriate desorption conditions [18] [35]. Acid treatment or thermal regeneration at 500°C effectively removes adsorbed species while preserving the material structure.

Physical Description

Fine, white powder, free from grittiness
Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline]

Color/Form

Fine, white powder, free from grittiness
Slightly hygroscopic powde

Hydrogen Bond Acceptor Count

8

Exact Mass

259.8601799 g/mol

Monoisotopic Mass

259.8601799 g/mol

Heavy Atom Count

13

Taste

TASTELESS

Odor

Odorless

UNII

C2E1CI501T
FML8G1U0Y3

Related CAS

1343-90-4 (hydrate)
15501-74-3 (Mg2(H4Si3O10))
18307-23-8 ((Mg9H14(Si3O10)4) hexahydrate)
63800-37-3 (Mg4(H2Si6O17) hexahydrate)

Drug Indication

For the treatment of peptic ulcers. Relieving indigestion and heartburn.

Therapeutic Uses

Antacids
MEDICATION (VET): AS ANTACID & GASTRIC SEDATIVE
Three groups, each of forty children aged <5 years and prepared for elective surgery, had their gastric contents' volume and pH measured. The control group showed an incidence of 67.5% with high acidity (pH = or <2.5). In the second and third groups magnesium trisilicate mixture was given within thirty minutes prior to induction of anaesthesia. The second group, sampled after induction of anaesthesia, showed a marked reduction in acidity, while the third group, sampled at the termination of anaesthesia and surgery, demonstrated that in most cases the neutralization of gastric acidity was still effective.
Confusion exists about the correct way to use magnesium trisilicate as an antacid prior to inducing general anesthesia in the pregnant woman.
For more Therapeutic Uses (Complete) data for MAGNESIUM TRISILICATE (10 total), please visit the HSDB record page.

Mechanism of Action

The gelatinous silicon dioxide, formed by the reaction of magnesium trisilicate with gastric contents is said to protect ulcerated mucosal surfaces and favor healing.
THE GELATINOUS SILICON DIOXIDE, FORMED BY THE REACTION OF MAGNESIUM TRISILICATE WITH GASTRIC CONTENTS IS SAID TO PROTECT ULCERATED MUCOSAL SURFACES AND FAVOR HEALING.
MAGNESIUM TRISILICATE HAS A SLOW ONSET OF NEUTRALIZING ACTION; IN 0.1 N HYDROCHLORIC ACID LESS THAN 30% REACTS WITHIN 1ST 15 MIN LESS THAN 60% IN 1ST HR. ... 1 G OF POWDER WILL NEUTRALIZE 1 MEQ OF ACID IN HUMANS. 2 G/HR IS INSUFFICIENT TO RAISE...GASTRIC PH ABOVE 2.5.

Absorption Distribution and Excretion

The hydrated silicon dioxide formed in the stomach and passes into the intestinal track where, silica can be partly absorbed.
Excreted in the urine.
The hydrated silicon dioxide formed in the stomach and passes into the intestinal track.
Maximum magnesium clearance is directly proportional to creatinine clearance.
THE HYDRATED SILICON DIOXIDE...FORMED IN THE STOMACH, PASSES INTO THE INTESTINAL TRACT. SILICA CAN BE PARTLY ABSORBED & APPROX 7% OF THE SILICA OF MAGNESIUM TRISILICATE HAS BEEN REPORTED TO BE EXCRETED IN THE URINE OF HUMAN SUBJECTS.
IN RATS ADMIN ORAL MAGNESIUM TRISILICATE (0, 40, 200 OR 1000 MG/KG BODY WT) URINARY SILICON EXCRETION INCR RAPIDLY & PEAKED WITHIN 24 HR. HALF LIFE WAS 16-20 HR. URINARY SILICON EXCRETION INCR WITH DOSE LEVEL & PERCENTAGE OF SILICON EXCRETED DECR AS DOSE WAS INCR.

Wikipedia

Magnesium_trisilicate
Tibezonium_iodide

Drug Warnings

Chronic admin of magnesium trisilicate infrequently produces silica renal stones.

Biological Half Life

16-20 hours

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Bulking; Viscosity controlling; Anticaking; Abrasive; Absorbent; Opacifying

Methods of Manufacturing

PREPARED FROM SODIUM SILICATE AND MAGNESIUM SULFATE. GLASS, QUARTERLY J OF PHARM PHARMACOL 9, 445, (1936); UYEDA, US PATENT 3,272,594 (1966 TO MERCK & CO).
By reaction of soluble magnesium salts with soluble silicates.

General Manufacturing Information

Magnesium silicon oxide (Mg2Si3O8): ACTIVE

Interactions

An in vitro study indicated that certain antacids and adsorbents may decrease the oral availability of the two widely used antimalarial agents chloroquine and pyrimethamine. To determine if this data was applicable to the clinical (in vivo) situation, plasma levels of one of the antimalarial agents (chloroquine) were followed in six Negro--Arab volunteers both when given alone and when taken with separate doses of two of the implicated interactants (magnesium trisilicate and kaolin). This in vivo work confirmed the in vitro findings; chloroquine area under the plasma concentration-time curve data were decreased by both magnesium trisilicate (18.2%) and kaolin (28.6%). Similar results could be expected for pyrimethamine. It is suggested therefore, to avoid loss of drug, that the antimalarials should not be taken with gastrointestinal medications of this type or that their administration should be separated by at least 4 h to reduce the risk of them interacting in the gut, thus preventing drug adsorption to the antacids/adsorbents, and loss of systemic availability.
Variability in the bioavailability of orally administered trimethoprim due to magnesium trisilicate and kaolin-pectin has been investigated. The concentration of trimethoprim in blood was determined spectrofluorometrically at 0, 15 and 30 minutes and 1, 2, 4 and 6 hours. The area under the blood concentration curve of trimothoprim was significantly decreased, when the drug was given concurrently with magnesium trisilicate or kaolin-pectin. The mean decrease in maximum blood concentration of trimethoprim in magnesium trisilicate and kaolin-pectin treated groups was 49.94% and 29.42% respectively. The data suggest that a clinically significant interaction may occur due to concurrent administration of trimethoprim with these drugs.
Some steroids used in oral contraceptives were adsorbed significantly by magnesium trisilicate. The adsorption affinity followed the sequence: ethindrone greater than mestranol greater than norethindrone greater than ethinyl estradiol. ...During the dissolution testing of a brand of contraceptive tablets containing norethindrone acetate, the presence of 0.5% (w/v) magnesium trisilicate in the medium resulted in almost complete reduction in the amount of the steroid remaining in solution after 1 hr.
...The in vivo absorption characteristics of nitrofurantoin and nitrofurantoin-magnesium trisilicate combination were evaluated in 6 healthy males. Administration of magnesium trisilicate with nitrofurantoin reduced the rate and extent of its excretion reflecting decrease in both rate and extent of absorption. The time during which the drug concentration in the urine was above the minimum effective concentration of 32 microgram/ml was also significantly reduced after administration of the antacid.

Dates

Last modified: 08-15-2023

Explore Compound Types